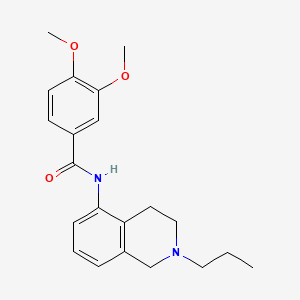
Benzamide, 3,4-dimethoxy-N-(1,2,3,4-tetrahydro-2-propylisoquinolin-5-yl)-
Cat. No. B8754746
Key on ui cas rn:
37481-32-6
M. Wt: 354.4 g/mol
InChI Key: DQTVKTMIXALQNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04022900
Procedure details


5-Amino-2-n-propyl-1,2,3,4-tetrahydroisoquinoline hydrobromide (10 g) prepared as in Example 5 was suspended in dry benzene (100 ml) and 0.5 g dry potassium bicarbonate was added. A 0.1 mole excess of 3,4-dimethoxybenzoyl chloride was dissolved in dry benzene (100 ml) and this solution was added to the solution of the tetrahydroisoquinoline. The mixture was refluxed for 5 days. The precipitate formed at the end of this period was collected by filtration and washed with 10% sodium carbonate solution followed by water. The washings were discarded and the remaining solid was purified by recrystallization from ethanol to yield 6.7 g of 5-(3,4-dimethoxybenzamido)-2-n-propyl-1,2,3,4-tetrahydroisoquinoline as a white powder, m.p. 146°-147° C.
Name
5-Amino-2-n-propyl-1,2,3,4-tetrahydroisoquinoline hydrobromide
Quantity
10 g
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
Br.[NH2:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][N:7]([CH2:13][CH2:14][CH3:15])[CH2:8]2.C(=O)(O)[O-].[K+].[CH3:21][O:22][C:23]1[CH:24]=[C:25]([CH:29]=[CH:30][C:31]=1[O:32][CH3:33])[C:26](Cl)=[O:27].C1C2C(=CC=CC=2)CCN1>C1C=CC=CC=1>[CH3:21][O:22][C:23]1[CH:24]=[C:25]([CH:29]=[CH:30][C:31]=1[O:32][CH3:33])[C:26]([NH:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][N:7]([CH2:13][CH2:14][CH3:15])[CH2:8]2)=[O:27] |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
5-Amino-2-n-propyl-1,2,3,4-tetrahydroisoquinoline hydrobromide
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
Br.NC1=C2CCN(CC2=CC=C1)CCC
|
Step Two
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C(=O)Cl)C=CC1OC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1NCCC2=CC=CC=C12
|
Step Five
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed for 5 days
|
|
Duration
|
5 d
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate formed at the end of this period
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 10% sodium carbonate solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the remaining solid was purified by recrystallization from ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C(C(=O)NC2=C3CCN(CC3=CC=C2)CCC)C=CC1OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.7 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
